molecular formula C15H16 B1265403 2,4,6-Trimethylbiphenyl CAS No. 3976-35-0

2,4,6-Trimethylbiphenyl

Cat. No.: B1265403
CAS No.: 3976-35-0
M. Wt: 196.29 g/mol
InChI Key: CDKUYUULLQLNFF-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbiphenyl is an organic compound with the molecular formula C15H16 It is a derivative of biphenyl, where three methyl groups are attached to the 2, 4, and 6 positions of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbiphenyl can be synthesized through the reaction of biphenyl with methyl chloride in the presence of a catalyst. The reaction typically involves Friedel-Crafts alkylation, where an aluminum chloride catalyst is used to facilitate the attachment of methyl groups to the biphenyl structure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Triethyl phosphite and other reducing agents.

    Substitution: Various electrophiles and catalysts.

Major Products:

    Oxidation: Acetone and benzoic acid.

    Reduction: 2-Amino-2,4,6-trimethylbiphenyl.

    Substitution: Depending on the electrophile used, different substituted biphenyl derivatives can be formed.

Scientific Research Applications

2,4,6-Trimethylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research on its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Studies are being conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,6-Trimethylbiphenyl exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in radical reactions, where it can form free radicals that interact with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylbiphenyl is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo.

Properties

IUPAC Name

1,3,5-trimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUYUULLQLNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192841
Record name 2,4,6-Trimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3976-35-0
Record name 2,4,6-Trimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the Carbon-13 NMR chemical shifts of the methyl groups in 2,4,6-Trimethylbiphenyl different from those in 2,2′-dimethylbiphenyl and 2,2′,6,6′-tetramethylbiphenyl?

A1: The research paper "Carbon-13 Magnetic Resonance Chemical Shifts in Alkylbiphenyls" [] investigates the structural nuances of various alkyl biphenyls using Carbon-13 NMR. One key finding relates to the chemical shifts observed in the methyl groups of different biphenyl configurations.

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